![molecular formula C12H14O5 B2972076 (2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid CAS No. 2089278-96-4](/img/structure/B2972076.png)
(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid
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Overview
Description
“(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid” is a chemical compound with the CAS Number: 2089278-96-4 . It has a molecular weight of 238.24 and is represented by the IUPAC Name (E)-3- (5- (tert-butoxycarbonyl)furan-2-yl)acrylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14O5/c1-12(2,3)17-11(15)9-6-4-8(16-9)5-7-10(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+ . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.24 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Biocatalytic Production of FDCA
Biocatalysis emerges as a promising approach for the synthesis of FDCA due to its advantages of mild reaction conditions, lower cost, higher selectivity, and environmental friendliness. Studies have explored various biocatalytic methods, including enzymatic catalysis (in vitro) and whole-cell catalysis (in vivo), for the efficient conversion of furan derivatives to FDCA, underscoring the potential of using such compounds in sustainable polymer production (Yuan et al., 2019).
Efficient Whole-Cell Biotransformation
The transformation of 5-(hydroxymethyl)furfural (HMF) into FDCA using whole-cell biocatalysts has shown high efficiency, with processes achieving significant yields of FDCA from HMF. This pathway is crucial for developing 'green' substitutes for terephthalate in polyesters, highlighting the importance of furan derivatives in creating bio-based alternatives (Koopman et al., 2010).
Carboxylation Routes to FDCA
Research on the carboxylation of furan derivatives to produce FDCA indicates the potential of using such chemical pathways to create bio-based polymers. The conversion of 2-furoic acid and CO2 into FDCA through carbonate-promoted C–H carboxylation is a notable example, offering a sustainable route to this valuable feedstock chemical from inedible biomass and CO2, which is pivotal for synthesizing polymers like PEF as an alternative to petroleum-derived materials (Banerjee et al., 2017).
Lipase-Catalyzed Synthesis of Oligoesters
The lipase-catalyzed synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols presents another application, showcasing the production of biobased oligoesters through a green process. These oligoesters have potential applications as macromonomers, further illustrating the versatility of furan derivatives in polymer chemistry (Cruz-Izquierdo et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(E)-3-[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(15)9-6-4-8(16-9)5-7-10(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFUGDFHMSUHQT-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid |
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